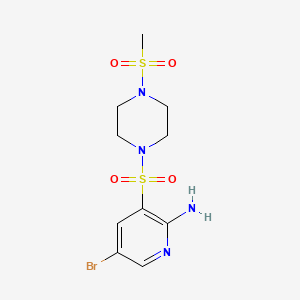
(3-Methylisoquinolin-4-yl)methyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methylisoquinolin-4-yl)methyl methanesulfonate is a chemical compound with the molecular formula C12H13NO3S and a molecular weight of 251.3 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound, and is characterized by the presence of a methanesulfonate group attached to the 4-position of the 3-methylisoquinoline ring.
準備方法
The synthesis of (3-Methylisoquinolin-4-yl)methyl methanesulfonate typically involves the reaction of 3-methylisoquinoline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified by recrystallization or column chromatography .
化学反応の分析
(3-Methylisoquinolin-4-yl)methyl methanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines, alcohols, or thiols under basic conditions.
Oxidation Reactions: The methyl group on the isoquinoline ring can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The isoquinoline ring can be reduced to tetrahydroisoquinoline using reducing agents like lithium aluminum hydride.
科学的研究の応用
(3-Methylisoquinolin-4-yl)methyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used as a probe to study the interactions of isoquinoline derivatives with biological macromolecules such as proteins and nucleic acids.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
作用機序
The mechanism of action of (3-Methylisoquinolin-4-yl)methyl methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
(3-Methylisoquinolin-4-yl)methyl methanesulfonate can be compared with other isoquinoline derivatives, such as:
Isoquinoline: The parent compound, which lacks the methyl and methanesulfonate groups.
3-Methylisoquinoline: Similar to this compound but without the methanesulfonate group.
4-Isoquinolinemethanol: Similar to this compound but with a hydroxyl group instead of the methanesulfonate group.
The presence of the methanesulfonate group in this compound imparts unique chemical properties, such as increased solubility in polar solvents and enhanced reactivity towards nucleophiles, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C12H13NO3S |
|---|---|
分子量 |
251.30 g/mol |
IUPAC名 |
(3-methylisoquinolin-4-yl)methyl methanesulfonate |
InChI |
InChI=1S/C12H13NO3S/c1-9-12(8-16-17(2,14)15)11-6-4-3-5-10(11)7-13-9/h3-7H,8H2,1-2H3 |
InChIキー |
IKMBOLPKRLZDBC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2C=N1)COS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13867007.png)




![3-Chloro-5-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13867034.png)
![8-Pyridin-4-yl-2-azaspiro[4.5]decan-8-ol](/img/structure/B13867035.png)


![tert-butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B13867068.png)


![3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine](/img/structure/B13867090.png)
